molecular formula C14H10Cl4N2O2S B4931029 2-(2,4-dichlorophenoxy)-N'-[1-(2,5-dichloro-3-thienyl)ethylidene]acetohydrazide

2-(2,4-dichlorophenoxy)-N'-[1-(2,5-dichloro-3-thienyl)ethylidene]acetohydrazide

Cat. No. B4931029
M. Wt: 412.1 g/mol
InChI Key: MRKMKGKDRGGNGL-FBCYGCLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N'-[1-(2,5-dichloro-3-thienyl)ethylidene]acetohydrazide (referred to as "compound X" in This paper will provide an overview of the synthesis method of compound X, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Mechanism of Action

The mechanism of action of compound X is not fully understood, but it is believed to involve the inhibition of key enzymes or proteins involved in cellular signaling pathways. For example, it has been shown to inhibit the activity of protein tyrosine phosphatases, which can lead to the activation of downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit a range of biochemical and physiological effects, depending on the specific application and experimental conditions. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of Mycobacterium tuberculosis (the bacteria that causes tuberculosis), and inhibit the growth of various fungal species.

Advantages and Limitations for Lab Experiments

One advantage of using compound X in lab experiments is its broad range of potential applications, including anticancer, antitubercular, and antifungal activities. In addition, its mechanism of action is not fully understood, which provides an opportunity for further research and discovery. However, one limitation is that the synthesis method for compound X is complex and time-consuming, which may limit its use in large-scale experiments.

Future Directions

There are several potential future directions for research on compound X. One area of interest is the development of more efficient and scalable synthesis methods. Another area of interest is the identification of the specific enzymes or proteins targeted by compound X, which could provide insights into its mechanism of action and potential therapeutic applications. Finally, further studies are needed to evaluate the safety and efficacy of compound X in animal and human models, with the ultimate goal of developing new treatments for cancer, tuberculosis, and fungal infections.

Synthesis Methods

Compound X can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenoxyacetic acid with thionyl chloride to form 2,4-dichlorophenoxyacetyl chloride. This intermediate is then reacted with 2,5-dichlorothiophene-3-carboxaldehyde to form the Schiff base, which is then reduced with hydrazine hydrate to yield compound X.

Scientific Research Applications

Compound X has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anticancer, antitubercular, and antifungal activities. In addition, it has been studied as a potential inhibitor of protein tyrosine phosphatases, which play a key role in regulating cellular signaling pathways.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(E)-1-(2,5-dichlorothiophen-3-yl)ethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl4N2O2S/c1-7(9-5-12(17)23-14(9)18)19-20-13(21)6-22-11-3-2-8(15)4-10(11)16/h2-5H,6H2,1H3,(H,20,21)/b19-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKMKGKDRGGNGL-FBCYGCLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)COC1=C(C=C(C=C1)Cl)Cl)C2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)COC1=C(C=C(C=C1)Cl)Cl)/C2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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